Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Overview
Description
Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a useful research compound. Its molecular formula is C11H16N4O3 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : Research by Śladowska, Bartoszko-Malik, and Zawisza (1990) involved the synthesis of various derivatives related to Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate. They explored the condensation reactions leading to compounds with potential pharmacological activities (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Formation of Pyrimidine Derivatives : Another research by Baker and Jordaan (1965) studied the synthesis of various pyrimidine-6-carboxylic acids, including compounds structurally similar to this compound. Their work provided insights into the effects of these compounds on enzymes like dihydrofolic reductase (Baker & Jordaan, 1965).
Biological Applications
Antiviral Activity : Holý et al. (2002) conducted a study on pyrimidines and their derivatives, focusing on their antiviral activities. They explored the structural modifications and their impacts on antiviral effectiveness, which is relevant to compounds similar to this compound (Holý et al., 2002).
Antifungal Properties : A study by Hanafy (2011) on the synthesis and antifungal activity of new pyrido[2,3-d]pyrimidine derivatives, including structural analogs of this compound, revealed significant antifungal activities for some synthesized compounds. This suggests potential applications in antifungal drug development (Hanafy, 2011).
Mechanism of Action
Target of Action
Compounds of the pyrido[2,3-d]pyrimidine class exhibit a wide range of biological activity . They have been known to interact with various targets such as tyrosine kinase and cyclin-dependent kinases .
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines can inhibit protein tyrosine kinases . They do this by binding to the ATP-binding site of the kinase, preventing the transfer of a phosphate group from ATP to the protein substrate, thus inhibiting the kinase’s activity .
Biochemical Pathways
It’s known that inhibitors of protein tyrosine kinases, such as some pyrido[2,3-d]pyrimidines, can affect multiple signaling pathways involved in cell growth and proliferation .
Result of Action
By inhibiting protein tyrosine kinases, compounds of the pyrido[2,3-d]pyrimidine class can potentially disrupt cell signaling pathways, leading to a decrease in cell proliferation and growth .
Biochemical Analysis
Biochemical Properties
Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial for cell cycle regulation and signal transduction . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting downstream signaling pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Additionally, it can modulate the expression of genes involved in cell proliferation, differentiation, and survival, thereby impacting cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of CDKs and tyrosine kinases, leading to their inhibition . This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression and signal transduction, resulting in cell cycle arrest and apoptosis. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative and pro-apoptotic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it exerts its biological effects. The compound’s distribution can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
propan-2-yl 2-amino-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-6(2)18-11(17)15-4-3-7-8(5-15)13-10(12)14-9(7)16/h6H,3-5H2,1-2H3,(H3,12,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYZAKFJCHHPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC2=C(C1)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.